molecular formula C17H11N3O5S B12881701 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate CAS No. 918400-83-6

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate

Cat. No.: B12881701
CAS No.: 918400-83-6
M. Wt: 369.4 g/mol
InChI Key: UUMQBTFHOADVMC-UHFFFAOYSA-N
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Description

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate is a chemical compound with the molecular formula C17H11N3O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, a cyano group, and a nitrobenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and pathways. The quinoline ring structure allows for binding to specific receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoquinoline: Shares the quinoline and cyano groups but lacks the nitrobenzenesulfonate moiety.

    4-Methyl-2-nitrobenzenesulfonate: Contains the nitrobenzenesulfonate group but lacks the quinoline and cyano groups.

Uniqueness

2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

918400-83-6

Molecular Formula

C17H11N3O5S

Molecular Weight

369.4 g/mol

IUPAC Name

(2-cyanoquinolin-6-yl) 4-methyl-2-nitrobenzenesulfonate

InChI

InChI=1S/C17H11N3O5S/c1-11-2-7-17(16(8-11)20(21)22)26(23,24)25-14-5-6-15-12(9-14)3-4-13(10-18)19-15/h2-9H,1H3

InChI Key

UUMQBTFHOADVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N)[N+](=O)[O-]

Origin of Product

United States

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